N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is a complex organic compound that features a naphthalene ring substituted with a tributyltin group and a methylamine group. This compound is notable for its unique structure, which combines elements of organotin chemistry with deuterated naphthalene, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine typically involves multiple steps, starting with the preparation of the naphthalene-d7 core. This is followed by the introduction of the tributyltin group through a palladium-catalyzed coupling reaction. The final step involves the addition of the methylamine group under controlled conditions to ensure the desired E-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include rigorous purification steps such as column chromatography and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine can undergo various chemical reactions, including:
Oxidation: The tributyltin group can be oxidized to form tributyltin oxide.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions include tributyltin oxide, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine exerts its effects involves its interaction with specific molecular targets. The tributyltin group is known to interact with cellular membranes, potentially disrupting membrane integrity and function. The naphthalene core can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(E)-3-Tributyltinallyl-1-naphthalene-methylamine: Similar structure but without deuteration.
N-(E)-3-Tributyltinallyl-2-naphthalene-d7-methylamine: Similar structure with a different substitution pattern on the naphthalene ring.
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-ethylamine: Similar structure with an ethylamine group instead of a methylamine group.
Uniqueness
N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine is unique due to its deuterated naphthalene core, which can provide insights into reaction mechanisms and molecular interactions through isotopic labeling. This compound’s combination of organotin and deuterated aromatic chemistry makes it a valuable tool in both fundamental and applied research.
Properties
IUPAC Name |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHCFCJLUZMISU-OBRQZUGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662214 |
Source
|
Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-84-6 |
Source
|
Record name | (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.